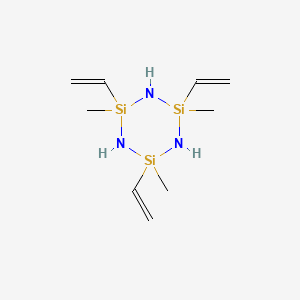

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane

Beschreibung

The exact mass of the compound 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-triazatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-12H,1-3H2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSBGZWBVNPVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(N[Si](N[Si](N1)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203597 | |

| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5505-72-6 | |

| Record name | 2,4,6-Triethenyl-2,4,6-trimethylcyclotrisilazane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5505-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005505726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane: A Versatile Precursor for Advanced Materials

Introduction: Unveiling a Key Building Block in Silicon Chemistry

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane is a unique organosilicon compound characterized by a six-membered ring of alternating silicon and nitrogen atoms. Each silicon atom is bonded to a methyl and a vinyl group, rendering the molecule highly reactive and versatile. This cyclosilazane serves as a critical intermediate and building block in the synthesis of advanced silicone polymers, high-performance coatings, and cutting-edge ceramic materials.[1] Its distinct structure, featuring a thermally stable triazatrisilane backbone and reactive vinyl functionalities, makes it a subject of significant interest in both academic research and various industrial applications, from electronics to aerospace.[1][2] This guide provides an in-depth exploration of its synthesis, properties, and diverse applications, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Molecular Attributes and Physicochemical Properties

A thorough understanding of the fundamental properties of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane is paramount for its effective application and safe handling. The key identifiers and physicochemical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 5505-72-6 | , |

| Molecular Formula | C₉H₂₁N₃Si₃ | , |

| Molecular Weight | 255.54 g/mol | , |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 0.96 g/mL | |

| Boiling Point | 65 °C @ 1 mmHg | |

| Refractive Index | n20/D 1.48 |

The IUPAC name for this compound is 2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-triazatrisilinane.[3]

Caption: Chemical structure of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane.

Synthesis and Mechanistic Considerations

The primary industrial and laboratory synthesis of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane is achieved through the ammonolysis of dichloromethylvinylsilane (CH₂=CH)(CH₃)SiCl₂.[4] This reaction is a cornerstone of silazane chemistry and proceeds through a well-understood nucleophilic substitution mechanism.

Reaction Mechanism: Ammonolysis of Dichloromethylvinylsilane

The synthesis involves the reaction of dichloromethylvinylsilane with ammonia. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic silicon atom of the chlorosilane. This process is characterized by a concerted mechanism, which is facilitated by the formation of a stable zwitterionic pentavalent adduct between the chlorosilane and ammonia.[2] The transition state involves the simultaneous breaking of the Si-Cl and N-H bonds and the formation of a new Si-N and H-Cl bond.[2] The reaction proceeds in a stepwise manner, with the initial formation of aminosilanes, which then undergo condensation reactions to form the cyclic trisilazane, eliminating ammonium chloride as a byproduct.

Caption: Generalized reaction pathway for the synthesis of the cyclotrisilazane.

Exemplary Laboratory Synthesis Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Dichloromethylvinylsilane (97%)

-

Anhydrous ammonia gas

-

Anhydrous toluene (or other suitable inert solvent)

-

Dry ice/acetone condenser

-

Schlenk line apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice/acetone condenser is assembled and flame-dried under vacuum. The system is then filled with an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous toluene is cannulated into the flask, followed by the dropwise addition of dichloromethylvinylsilane at 0 °C (ice bath).

-

Anhydrous ammonia gas is bubbled through the stirred solution at a controlled rate. The reaction is highly exothermic and the formation of a white precipitate (ammonium chloride) will be observed. The temperature should be maintained below 10 °C.

-

After the addition of ammonia is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure complete reaction.

-

The reaction mixture is then filtered under an inert atmosphere to remove the ammonium chloride precipitate. The filter cake should be washed with anhydrous toluene to recover any dissolved product.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product as a colorless to pale yellow oil.

-

Purification is achieved by vacuum distillation to afford pure 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons (a singlet around 0.2-0.4 ppm) and the vinyl group protons (a multiplet in the range of 5.7-6.2 ppm). The integration of these signals would correspond to the 9 methyl protons and 9 vinyl protons.

-

¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbons (around -2 to 2 ppm) and the vinyl carbons (in the olefinic region, approximately 130-140 ppm).

-

²⁹Si NMR: The silicon-29 NMR spectrum would provide valuable information about the silicon environment within the cyclotrisilazane ring.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (if any impurities are present), Si-N-Si ring vibrations, C-H stretching of the methyl and vinyl groups, and C=C stretching of the vinyl groups.

Applications in Materials Science

The unique combination of a stable silazane ring and reactive vinyl groups makes this compound a valuable precursor in several areas of materials science.

Precursor for Silicon Carbonitride (SiCN) Ceramics

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane is an excellent preceramic polymer. Through a process of pyrolysis, it can be converted into amorphous silicon carbonitride (SiCN), a ceramic material with exceptional high-temperature stability, mechanical strength, and resistance to oxidation and corrosion.[5]

Pyrolysis Mechanism: The transformation from the polymeric precursor to the final ceramic material involves several stages:

-

Crosslinking (100-400 °C): At lower temperatures, the vinyl groups can undergo thermal or catalyzed polymerization, leading to a crosslinked, infusible solid. This step is crucial for achieving a high ceramic yield by preventing the loss of volatile oligomers.

-

Organic-to-Inorganic Transition (400-800 °C): In this temperature range, the organic side groups (methyl and vinyl) begin to decompose, evolving hydrocarbon gases like methane and ethylene.[4] This results in a significant mass loss.

-

Ceramization (>800 °C): As the temperature increases further, the material densifies into an amorphous SiCN network. Above 1400 °C, this amorphous structure may begin to crystallize into phases like silicon nitride (Si₃N₄) and silicon carbide (SiC).[5]

Caption: Workflow for the pyrolysis of the cyclotrisilazane to ceramic materials.

Crosslinking Agent and Monomer in Silicone Polymers

The vinyl groups of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane can readily participate in hydrosilylation reactions with Si-H functional polymers in the presence of a platinum catalyst. This makes it an effective crosslinking agent for creating silicone elastomers and resins with tailored properties.[2]

Addition-Cure Silicone Formulation: In a typical addition-curing system, this cyclosilazane can be incorporated to increase the crosslink density, thereby enhancing the hardness, tensile strength, and thermal stability of the cured silicone.

Exemplary Formulation Components:

-

Base Polymer: Vinyl-terminated polydimethylsiloxane (PDMS).

-

Crosslinker: A polymer containing Si-H groups (e.g., methylhydrosiloxane-dimethylsiloxane copolymer).

-

Reactive Modifier: 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane (to increase crosslink density and modify properties).

-

Catalyst: Platinum complex (e.g., Karstedt's catalyst).

-

Inhibitor: To control the cure rate at room temperature.

The causality behind adding the cyclotrisilazane lies in its trifunctional nature with respect to vinyl groups, which allows for the creation of a more rigid and thermally stable three-dimensional network compared to difunctional linear vinylsiloxanes.

Adhesion Promoter in Coatings and Sealants

The silazane functionality can improve adhesion to various substrates, particularly metals and glass. When incorporated into formulations for coatings and sealants, 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane can enhance the durability, flexibility, and environmental resistance of the final product.[1]

Safety and Handling

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane is a reactive chemical that requires careful handling.

-

Hazards: It is classified as a substance that causes severe skin burns and eye damage.[3] It is also a combustible liquid.

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames. It is sensitive to moisture and should be stored under an inert atmosphere.

Conclusion

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane stands out as a highly versatile and reactive molecule in the field of silicon chemistry. Its unique cyclic structure, combining the stability of the Si-N backbone with the reactivity of vinyl and methyl groups, makes it an invaluable precursor for a wide range of advanced materials. From the synthesis of high-performance silicone elastomers to the fabrication of ultra-high temperature ceramics, its applications continue to expand. A thorough understanding of its synthesis, properties, and reaction mechanisms, as detailed in this guide, is essential for harnessing its full potential in the development of next-generation materials.

References

- Gérardin, C., Taulelle, F., & Bahloul, D. (1997). Pyrolysis chemistry of polysilazane precursors to silicon carbonitride.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79644, 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane. Retrieved from [Link]

- Krüger, C. R., & Rochow, E. G. (1964). The Ammonolysis of Organochlorosilanes. Angewandte Chemie International Edition in English, 3(8), 588–588.

- Ackerhans, C., Räke, B., Krätzner, R., Müller, P., Roesky, H. W., & Usón, I. (2000). Ammonolysis of Trichlorosilanes. European Journal of Inorganic Chemistry, 2000(5), 827–830.

- Bahloul, D., Pereira, M., Gérardin, C., Corriu, R. J. P., & Leclercq, D. (1995). Pyrolysis of Polyvinylsilazane Precursors to Silicon Carbonitride.

- Das, S., & Kalita, D. J. (2024). Enhancing silicon-nitride formation through ammonolysis of silanes with pseudo-halide substituents. Physical Chemistry Chemical Physics, 26(2), 1058–1067.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Enhancing silicon-nitride formation through ammonolysis of silanes with pseudo-halide substituents - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05677E [pubs.rsc.org]

- 3. 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | C9H21N3Si3 | CID 79644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Polysilazane - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane, a versatile organosilicon compound. Intended for researchers, chemists, and material scientists, this document delves into the molecule's core characteristics, synthesis, and critical role as a building block in advanced materials.

Introduction: A Multifunctional Precursor for Advanced Materials

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane (CAS No. 5505-72-6) is a cyclic organosilicon compound featuring a robust six-membered ring of alternating silicon and nitrogen atoms.[1] Its structure is distinguished by the presence of both methyl and vinyl functional groups attached to each silicon atom. This unique combination imparts a valuable set of properties, making it a key intermediate in the synthesis of specialized silicone polymers, coatings, and resins.[2]

The core utility of this molecule lies in its trifunctional nature, provided by the three reactive vinyl groups. These groups serve as active sites for polymerization and cross-linking, allowing for the creation of highly tailored, three-dimensional polymer networks.[2] The underlying silazane backbone (Si-N-Si) contributes significantly to the thermal stability and chemical resistance of the resulting materials, positioning this compound as a critical component in formulations designed for demanding applications in the electronics, automotive, and construction industries.[2]

Molecular Structure and Bonding

The foundational structure of the molecule is the 1,3,5,2,4,6-triazatrisilinane ring.[1] Each silicon atom in this heterocyclic ring is bonded to one methyl group and one vinyl (ethenyl) group.

The central cyclotrisilazane ring is a stable arrangement due to the polarity and strength of the silicon-nitrogen bonds. The methyl groups provide steric bulk and contribute to the organophilic nature of the molecule, while the three vinyl groups are the primary sites of reactivity, enabling its function as a cross-linking agent and polymer precursor.

Physicochemical Properties

This compound is typically supplied as a colorless to light yellow or orange liquid. Its physical and chemical properties are summarized in the table below, underscoring its characteristics as a combustible liquid requiring specific handling protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₁N₃Si₃ | [1][3] |

| Molecular Weight | 255.54 g/mol | [1][3] |

| CAS Number | 5505-72-6 | [3] |

| Appearance | Colorless to light yellow/orange clear liquid | [3] |

| Boiling Point | 65 °C @ 1 mmHg | [3] |

| Density/Specific Gravity | 0.96 g/mL (at 20°C) | [3] |

| Refractive Index | 1.48 (at 20°C) | [3] |

| Flash Point | 85 °C | [3] |

Reactivity and Polymerization Mechanisms

The primary utility of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane stems from the reactivity of its three vinyl groups. These moieties readily participate in hydrosilylation reactions, which is the cornerstone of its application in polymer science.

Hydrosilylation: This is an addition reaction where a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond of the vinyl group. The reaction is typically catalyzed by platinum-group metal complexes, such as Karstedt's or Speier's catalysts. Given that the molecule possesses three vinyl groups, it can react with polymers containing multiple Si-H groups (e.g., hydrosilyl-terminated polydimethylsiloxane) to form a highly cross-linked, three-dimensional network.[4] This process is fundamental to the curing of many silicone elastomers and resins.

The choice to use a trifunctional cross-linker like this cyclotrisilazane is a deliberate experimental design choice. The high density of reactive sites allows for the formation of a rigid and robust polymer network. This directly translates to enhanced mechanical properties and superior thermal stability in the final cured material, a critical requirement for high-performance sealants, adhesives, and electronic encapsulants.[2]

Synthesis and Characterization

General Synthesis Route

While specific industrial synthesis protocols are often proprietary, the synthesis of cyclosilazanes like this one generally proceeds via the ammonolysis of a suitable dichlorosilane precursor. In this case, the likely starting material is Methylvinyldichlorosilane (CH₃(CH₂=CH)SiCl₂) .

The core of the reaction involves the displacement of chlorine atoms by amino groups (from ammonia), which then condense to form the stable Si-N-Si linkages of the cyclic structure. The stoichiometry of the reaction must be carefully controlled to favor the formation of the cyclic trimer over linear polymers or other cyclic species.

Conceptual Synthesis Protocol:

-

Reaction Setup: A solution of methylvinyldichlorosilane in a dry, non-polar aprotic solvent (e.g., toluene or hexane) is prepared in a reactor equipped for cooling and gas dispersion.

-

Ammonolysis: Anhydrous ammonia gas is bubbled through the cooled solution under vigorous stirring. The reaction is highly exothermic and must be carefully temperature-controlled.

-

Condensation: The intermediate aminosilanes are unstable and spontaneously condense, eliminating ammonia and forming Si-N bonds. This process continues to yield the cyclic trimer. The overall reaction is: 3 CH₃(CH₂=CH)SiCl₂ + 9 NH₃ → [CH₃(CH₂=CH)SiNH]₃ + 6 NH₄Cl

-

Work-up: The solid ammonium chloride (NH₄Cl) byproduct is removed from the reaction mixture by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield the final high-purity liquid.[3]

Characterization Methods

To confirm the structure and assess the purity of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane, several analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the vinyl protons (typically in the 5.5-6.5 ppm range with complex splitting) and the methyl protons attached to silicon (a sharp singlet, typically 0.1-0.3 ppm). Integration of these signals confirms the 3:1 ratio of vinyl to methyl groups.

-

¹³C NMR: Would show signals for the vinyl carbons and the methyl carbons.

-

²⁹Si NMR: Would provide information about the silicon chemical environment within the cyclotrisilazane ring.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would display characteristic absorption bands for the functional groups present: Si-N-Si stretching (around 900-1000 cm⁻¹), C=C stretching of the vinyl group (around 1600 cm⁻¹), =C-H stretching (above 3000 cm⁻¹), and Si-CH₃ vibrations (around 1250 cm⁻¹).

-

Gas Chromatography (GC): Used to determine the purity of the compound, often in conjunction with mass spectrometry (GC-MS) to confirm the molecular weight of the parent ion and its fragmentation pattern.[2]

Key Applications

The unique trifunctional structure of this silazane makes it a valuable component in several areas of materials science.

-

Silicone Polymer Production: It serves as a crucial cross-linking agent for addition-cure silicone elastomers. Its incorporation creates a durable, thermoset network, enhancing mechanical strength and heat resistance.[2]

-

Adhesives and Sealants: In sealant and adhesive formulations, the compound improves adhesion to a variety of substrates and enhances the flexibility and longevity of the cured material.[2]

-

Coatings: It is used to formulate high-performance coatings that provide improved durability and resistance to environmental factors like moisture and UV radiation.[2]

-

Electronics: Due to the excellent thermal stability and dielectric properties of the resulting polymers, it is used in encapsulants and conformal coatings to protect sensitive electronic components.[2]

Safety and Handling

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane is a hazardous chemical that requires strict safety protocols.

-

GHS Hazards: The compound is classified as causing severe skin burns and eye damage (H314).[1] It is also a combustible liquid (H227).[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).

-

Handling: Handle in a well-ventilated area or a fume hood. Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing vapors.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3] Recommended storage is in a cool, dark place below 15°C.[3]

-

In Case of Exposure:

-

Skin: Immediately take off all contaminated clothing and rinse the skin with plenty of water/shower.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[3]

This chemical is for research and industrial use only and should not be used for medical or consumer applications.[5] It is classified as a dangerous good for transport.[6]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79644, 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane, 5 grams. Retrieved from [Link]

-

Wiley. (n.d.). 2,4,6-trimethyl-2,4,5-trivinylcyclotrisiloxane - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

-

Advanced Materials Research. (2012). Synthesis and Characterization of Highly Cross-Link Polysiloxane Based on 2,4,6,8. Retrieved from [Link]

-

Nature. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]

Sources

- 1. 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | C9H21N3Si3 | CID 79644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | 5505-72-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

An In-Depth Technical Guide to 5-(3,4-Dimethoxyphenyl)-5-phenylimidazolidine-2,4-dione and the Hydantoin Scaffold

Introduction to the Hydantoin Core

The imidazolidine-2,4-dione ring system, commonly known as the hydantoin scaffold, is a cornerstone in medicinal chemistry.[1][2] First synthesized in the 19th century, hydantoin derivatives have demonstrated a remarkable breadth of biological activities, establishing them as privileged structures in drug discovery.[3] The most prominent member of this class is Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a frontline antiepileptic drug for decades.[4] The therapeutic utility of hydantoins extends beyond anticonvulsant effects, with derivatives showing promise as antiarrhythmic, antimicrobial, and antitumor agents.[3]

The versatility of the hydantoin core lies in the accessibility of its C-5 and N-1/N-3 positions for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. The title compound, 5-(3,4-Dimethoxyphenyl)-5-phenylimidazolidine-2,4-dione, represents a strategic modification of the Phenytoin structure, incorporating a dimethoxy-substituted phenyl ring. This substitution can significantly impact the molecule's polarity, metabolic stability, and receptor interactions, making it a compelling candidate for further investigation in drug development programs.

Predicted Physicochemical Properties

The physicochemical properties of 5-(3,4-Dimethoxyphenyl)-5-phenylimidazolidine-2,4-dione can be predicted based on data from its parent compound, Phenytoin (CAS 57-41-0), and other substituted hydantoins. These properties are critical for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Predicted Value/Information | Basis for Prediction and Insights for Drug Development |

| Molecular Formula | C₁₇H₁₆N₂O₄ | The addition of two methoxy groups increases the oxygen content compared to Phenytoin (C₁₅H₁₂N₂O₂). |

| Molecular Weight | 312.32 g/mol | Increased molecular weight from Phenytoin (252.27 g/mol ) may influence diffusion and transport properties.[5][6] |

| Appearance | Likely a white to off-white crystalline solid. | Most 5,5-diarylhydantoins are stable crystalline solids at room temperature.[1] |

| Melting Point | Expected to be a high-melting solid, potentially lower than Phenytoin (295 °C). | Substitutions on the phenyl rings can disrupt crystal lattice packing, often leading to a lower melting point compared to the unsubstituted parent compound.[6] |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | The hydantoin core is relatively polar, but the two aromatic rings confer significant lipophilicity. The methoxy groups may slightly increase polarity but overall aqueous solubility is expected to be low. This is a key consideration for formulation development. |

| LogP (Octanol/Water Partition Coefficient) | Predicted to be in the range of 2.0 - 3.0. | Phenytoin has a LogP of 2.47.[6] The methoxy groups can slightly modulate this value. LogP is a critical determinant of membrane permeability and oral bioavailability. |

| pKa | The N-H protons are weakly acidic, with pKa values typically in the range of 8-9. | The acidity of the N-H protons is important for salt formation, which can be used to improve solubility and dissolution rates. |

Synthesis of 5,5-Diarylhydantoins: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a robust and versatile multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde precursor.[2][7][8] This one-pot synthesis is highly efficient for generating structural diversity, making it a valuable tool in medicinal chemistry.[1]

Reaction Principle: The reaction involves the treatment of a ketone with an alkali metal cyanide (e.g., KCN) and ammonium carbonate. The process begins with the formation of an aminonitrile intermediate, which then undergoes cyclization to form the hydantoin ring.[8][9]

Experimental Protocol: Synthesis of 5-(3,4-Dimethoxyphenyl)-5-phenylimidazolidine-2,4-dione

This protocol is a representative procedure based on the Bucherer-Bergs synthesis of 5,5-diarylhydantoins.

-

Precursor Selection: The starting ketone for this synthesis is (3,4-dimethoxyphenyl)(phenyl)methanone.

-

Reaction Setup:

-

In a sealed reaction vessel suitable for heating under pressure, combine (3,4-dimethoxyphenyl)(phenyl)methanone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4-5 equivalents).

-

Add a solvent mixture of ethanol and water (e.g., 1:1 v/v) to dissolve the reactants. The use of 50% alcohol is an effective solvent for this reaction.[7]

-

-

Reaction Conditions:

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 6-7. This will cause the hydantoin product to precipitate. Caution: This step should be performed in a well-ventilated fume hood as it may release residual hydrogen cyanide gas.

-

Collect the precipitate by vacuum filtration and wash with cold water to remove inorganic salts.

-

-

Purification:

-

The crude product is typically a crystalline solid and can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-(3,4-Dimethoxyphenyl)-5-phenylimidazolidine-2,4-dione.[1]

-

Workflow for Bucherer-Bergs Synthesis

A generalized workflow for the synthesis of the target hydantoin via the Bucherer-Bergs reaction.

Analytical Characterization

The structural elucidation of the synthesized 5-(3,4-Dimethoxyphenyl)-5-phenylimidazolidine-2,4-dione would rely on a combination of standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and dimethoxyphenyl rings. The chemical shifts and splitting patterns of these signals will confirm the substitution pattern. The two methoxy groups (-OCH₃) will likely appear as sharp singlets around 3.8-3.9 ppm. The two N-H protons of the hydantoin ring will appear as broad singlets, typically downfield.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two carbonyl carbons (C=O) of the hydantoin ring in the range of 155-175 ppm.[4] The quaternary carbon at the C-5 position will appear around 70-75 ppm.[4] Signals corresponding to the carbons of the aromatic rings and the methoxy groups will also be present.

2. Infrared (IR) Spectroscopy:

The IR spectrum provides key information about the functional groups present.

-

N-H Stretching: Two distinct bands in the region of 3200-3300 cm⁻¹ corresponding to the two N-H bonds of the hydantoin ring.

-

C=O Stretching: Strong absorption bands around 1720 cm⁻¹ and 1770 cm⁻¹, characteristic of the ureide carbonyl groups in the five-membered ring.

-

C-O Stretching: Bands corresponding to the aryl-alkyl ether of the methoxy groups will be observable.

3. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₇H₁₆N₂O₄) by providing a highly accurate mass measurement of the molecular ion.

Mechanism of Action and Drug Development Insights

Hydantoin-based anticonvulsants, like Phenytoin, are known to exert their therapeutic effects primarily by modulating voltage-gated sodium channels in neurons.[10][11]

Mechanism of Action:

-

Binding to Sodium Channels: Hydantoins selectively bind to the inactivated state of voltage-gated sodium channels.[11]

-

Prolongation of Inactivated State: This binding prolongs the refractory period of the neuron, making it less likely to fire high-frequency, repetitive action potentials that are characteristic of seizures.[12]

-

Inhibition of Seizure Spread: By slowing the rate of channel recovery, hydantoins limit the spread of seizure activity in the brain rather than elevating the seizure threshold.[13]

The introduction of the 3,4-dimethoxy substitution on one of the phenyl rings in the title compound could influence its binding affinity and selectivity for the sodium channel. These substitutions can alter the electronic properties and conformation of the molecule, potentially leading to an improved therapeutic profile, such as enhanced potency or a better side-effect profile compared to existing hydantoin drugs.

Signaling Pathway: Hydantoin Action on Neuronal Excitability

Mechanism of action of hydantoin anticonvulsants on voltage-gated sodium channels.

Conclusion

5-(3,4-Dimethoxyphenyl)-5-phenylimidazolidine-2,4-dione is a rationally designed analog of the well-established drug Phenytoin. While specific experimental data for this compound is not widely published, its chemical and physical properties, as well as its synthesis and biological activity, can be confidently predicted based on the extensive knowledge of the hydantoin chemical class. The established synthetic routes, such as the Bucherer-Bergs reaction, provide a clear path for its preparation and subsequent evaluation. As researchers and drug development professionals continue to explore new chemical space for neurological disorders, the strategic modification of proven scaffolds like the hydantoin core remains a highly valuable approach. The title compound represents a tangible example of this strategy, warranting further investigation into its potential as a novel therapeutic agent.

References

-

Drugs.com. (n.d.). List of Hydantoin anticonvulsants. Retrieved from [Link]

-

RxList. (n.d.). How Do Hydantoin Anticonvulsants Work?. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

- Ware, E. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4475.

-

Encyclopedia.com. (n.d.). Hydantoins. Retrieved from [Link]

-

Slideshare. (n.d.). Hydantoin.pptx bytt. Retrieved from [Link]

-

BrainKart. (2017, October 27). Hydantoins. Retrieved from [Link]

-

MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024, April 10). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione. Retrieved from [Link]

-

SciSpace. (n.d.). Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 5,5-DIPHENYLIMIDAZOLIDINE-2,4-DIONE | CAS 57-41-0. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methoxyphenyl)-5-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]imidazolidine-2,4-dione. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Retrieved from [Link]

-

Stenutz. (n.d.). 5,5-diphenylimidazolidine-2,4-dione. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved from [Link]

-

PubChem. (n.d.). 5-(3,4-Dimethoxybenzylidene)thiazolidine-2,4-dione. Retrieved from [Link]

-

Science Alert. (n.d.). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Retrieved from [Link]

-

BEPLS. (2023, May 22). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Retrieved from [Link]

Sources

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. bepls.com [bepls.com]

- 5. 5,5-DIPHENYLIMIDAZOLIDINE-2,4-DIONE | CAS 57-41-0 [matrix-fine-chemicals.com]

- 6. 5,5-diphenylimidazolidine-2,4-dione [stenutz.eu]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. drugs.com [drugs.com]

- 11. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 12. Hydantoin.pptx bytt | PPTX [slideshare.net]

- 13. brainkart.com [brainkart.com]

An In-Depth Technical Guide to the Formation of Trivinyltrimethylcyclotrisilazane

Abstract

This technical guide provides a comprehensive overview of the formation mechanism, synthesis, and characterization of trivinyltrimethylcyclotrisilazane. Addressed to researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced chemistry of cyclosilazane formation. It offers a detailed, step-by-step protocol for its synthesis via the ammonolysis of vinylmethyldichlorosilane, supported by in-depth mechanistic insights and characterization data. The guide is structured to provide not only a procedural methodology but also a foundational understanding of the principles governing the synthesis of this versatile molecule.

Introduction: The Significance of Trivinyltrimethylcyclotrisilazane

Trivinyltrimethylcyclotrisilazane, with the chemical formula C₉H₂₁N₃Si₃, is a cyclic organosilicon compound of significant interest in polymer chemistry and materials science.[1][2] Its structure, featuring a six-membered ring of alternating silicon and nitrogen atoms with both vinyl and methyl functional groups, imparts a unique combination of reactivity and stability.[1] The vinyl groups serve as reactive sites for polymerization and cross-linking, making it a valuable precursor for the synthesis of silicon-based polymers, resins, and coatings with enhanced thermal stability and adhesive properties.[1] This guide will elucidate the chemical pathway to this important building block, providing the necessary details for its successful synthesis and verification.

The Core Mechanism: Ammonolysis and Intramolecular Condensation

The formation of trivinyltrimethylcyclotrisilazane is primarily achieved through the ammonolysis of vinylmethyldichlorosilane. This process is a classic example of nucleophilic substitution at a silicon center, followed by a series of condensation reactions that ultimately lead to the formation of the stable six-membered cyclotrisilazane ring.

The overall reaction can be summarized as follows:

3 CH₂=CHSi(CH₃)Cl₂ + 9 NH₃ → [CH₂=CHSi(CH₃)NH]₃ + 6 NH₄Cl

The mechanism can be dissected into two principal stages:

2.1. Stage 1: Formation of Aminosilane Intermediates

The reaction is initiated by the nucleophilic attack of ammonia on the electrophilic silicon atom of vinylmethyldichlorosilane. Ammonia, with its lone pair of electrons, displaces a chloride ion in a stepwise manner.

-

Step 1a: Formation of Aminochlorosilane: The first molecule of ammonia attacks the silicon center, leading to the formation of a vinylmethylaminochlorosilane intermediate and a molecule of hydrogen chloride. The liberated HCl immediately reacts with another molecule of ammonia to form ammonium chloride (NH₄Cl).

-

Step 1b: Formation of Diaminosilane: A second molecule of ammonia displaces the remaining chloride ion on the silicon atom, yielding a vinylmethyldiaminosilane intermediate and another molecule of ammonium chloride. This diaminosilane is a key monomeric precursor to the final cyclic structure.

2.2. Stage 2: Condensation and Intramolecular Cyclization

The highly reactive vinylmethyldiaminosilane intermediates do not typically exist in isolation. They readily undergo condensation reactions, eliminating ammonia to form Si-N-Si linkages.

-

Step 2a: Dimerization and Chain Elongation: Two molecules of vinylmethyldiaminosilane can condense, with the amino group of one molecule attacking the silicon center of the other, eliminating a molecule of ammonia. This process can continue to form linear or branched silazane oligomers.

-

Step 2b: Intramolecular Cyclization: The formation of the thermodynamically stable six-membered ring occurs via an intramolecular condensation of a linear trisilazane intermediate. The terminal amino group of a three-unit silazane chain attacks the silicon atom at the other end of the chain, displacing an amino group and closing the ring to form trivinyltrimethylcyclotrisilazane. The eliminated ammonia is protonated by the acidic reaction medium or reacts with any remaining chlorosilane.

The formation of the cyclic trimer over higher polymers is often favored due to the thermodynamic stability of the six-membered ring.

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step formation of trivinyltrimethylcyclotrisilazane from vinylmethyldichlorosilane and ammonia.

Caption: Reaction pathway for the formation of trivinyltrimethylcyclotrisilazane.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of trivinyltrimethylcyclotrisilazane.

4.1. Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Vinylmethyldichlorosilane | CH₂=CHSi(CH₃)Cl₂ | 141.07 | ≥ 97% | Sigma-Aldrich |

| Anhydrous Ammonia | NH₃ | 17.03 | ≥ 99.9% | Airgas |

| Anhydrous Toluene | C₇H₈ | 92.14 | ≥ 99.8% | Fisher Scientific |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥ 99.7% | VWR |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ACS Grade | EMD Millipore |

4.2. Equipment

-

Three-necked round-bottom flask (1 L)

-

Dropping funnel

-

Mechanical stirrer

-

Gas inlet tube

-

Condenser with a drying tube (filled with CaCl₂)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Heating mantle with a temperature controller

-

Schlenk line or nitrogen/argon manifold

-

Filtration apparatus (Büchner funnel and filter flask)

-

Rotary evaporator

-

Distillation apparatus

4.3. Synthesis Procedure

Safety Precaution: This synthesis should be performed in a well-ventilated fume hood. Vinylmethyldichlorosilane is corrosive and reacts with moisture. Anhydrous ammonia is a corrosive and toxic gas. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

-

Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, dropping funnel, and a condenser connected to a gas inlet tube. Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).

-

Solvent and Reactant Preparation: Charge the flask with 500 mL of anhydrous toluene. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Ammonia Introduction: Begin bubbling anhydrous ammonia gas through the gas inlet tube into the stirred toluene until the solution is saturated. This will take approximately 1-2 hours.

-

Addition of Vinylmethyldichlorosilane: Dissolve 70.5 g (0.5 mol) of vinylmethyldichlorosilane in 100 mL of anhydrous toluene in the dropping funnel. Add the silane solution dropwise to the cold, stirred ammonia-toluene mixture over a period of 2-3 hours. Maintain the temperature of the reaction mixture below -60 °C during the addition. A white precipitate of ammonium chloride will form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir overnight (approximately 12-16 hours).

-

Work-up and Purification:

-

Filtration: Filter the reaction mixture through a Büchner funnel to remove the precipitated ammonium chloride. Wash the precipitate with two 50 mL portions of anhydrous diethyl ether to recover any entrained product.

-

Solvent Removal: Combine the filtrate and the ether washings. Remove the solvents under reduced pressure using a rotary evaporator.

-

Distillation: The crude product is then purified by vacuum distillation. Collect the fraction boiling at approximately 65 °C / 1 mmHg.[1]

-

4.4. Expected Yield

The typical yield of trivinyltrimethylcyclotrisilazane is in the range of 70-80%.

Characterization of Trivinyltrimethylcyclotrisilazane

Proper characterization of the synthesized product is essential to confirm its identity and purity. The following are the expected spectroscopic data for trivinyltrimethylcyclotrisilazane.

5.1. Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): 5.7-6.2 (m, 3H, -CH=CH₂ ), 4.8-5.1 (m, 6H, -CH =CH₂), 0.1-0.3 (s, 9H, Si-CH₃ ) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~138 (-C H=CH₂), ~132 (-CH=C H₂), ~ -2 (Si-C H₃) |

| FT-IR (neat) | ν (cm⁻¹): ~3400 (N-H stretch), ~3050 (vinyl C-H stretch), ~2960 (methyl C-H stretch), ~1600 (C=C stretch), ~1250 (Si-CH₃ bend), ~960 (Si-N-Si stretch) |

5.2. Physical Properties

| Property | Value |

| CAS Number | 5505-72-6[2][3] |

| Molecular Formula | C₉H₂₁N₃Si₃[1][2] |

| Molecular Weight | 255.54 g/mol [1][2] |

| Appearance | Colorless to yellow clear liquid[1] |

| Boiling Point | 65 °C / 1 mmHg[1] |

| Density | 0.96 g/mL[1] |

| Refractive Index | n20/D 1.48[1] |

Conclusion

The synthesis of trivinyltrimethylcyclotrisilazane via the ammonolysis of vinylmethyldichlorosilane is a robust and well-established method. A thorough understanding of the underlying reaction mechanism, encompassing the initial formation of aminosilane intermediates and their subsequent intramolecular condensation, is critical for optimizing reaction conditions and achieving high yields. The detailed experimental protocol and characterization data provided in this guide serve as a valuable resource for researchers and scientists working in the field of organosilicon chemistry and its applications in materials science and beyond. The unique combination of reactive vinyl groups and a stable silazane backbone ensures that trivinyltrimethylcyclotrisilazane will continue to be a molecule of significant interest for the development of advanced materials.

References

-

PubChem. (n.d.). 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:5505-72-6 | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,6-trimethyl-2,4,5-trivinylcyclotrisiloxane. Retrieved from [Link]

Sources

Reactivity of vinyl groups in cyclotrisilazane compounds

An In-depth Technical Guide to the Reactivity of Vinyl Groups in Cyclotrisilazane Compounds

Authored by: A Senior Application Scientist

Foreword: Cyclotrisilazanes, cyclic compounds featuring an alternating silicon-nitrogen backbone, represent a cornerstone in the field of preceramic polymers and materials science. The strategic incorporation of vinyl (-CH=CH₂) groups onto this core structure imbues these molecules with a versatile reactivity, transforming them from simple building blocks into dynamic precursors for advanced materials. This guide provides a comprehensive exploration of the chemistry of these vinyl groups, offering researchers, scientists, and drug development professionals a detailed understanding of their synthetic potential. We will delve into the fundamental reaction mechanisms, provide field-proven experimental insights, and outline the pathways from monomer to functional material.

The Cyclotrisilazane Core and the Significance of the Vinyl Moiety

The foundational structure of a cyclotrisilazane is a six-membered ring, (-SiR₂-NR'-)₃. The reactivity of this core is significantly enhanced by the introduction of vinyl substituents on the silicon atoms. The silicon-vinyl bond (Si-CH=CH₂) possesses a polarized C=C double bond, which makes it a prime target for a variety of chemical transformations.[1] This reactivity is the key to converting these low-viscosity liquid precursors into robust, high-molecular-weight polymers and ultimately into high-performance silicon carbonitride (SiCN) ceramics through pyrolysis.[2] The vinyl groups provide crucial pathways for crosslinking, which is essential for achieving high ceramic yield and ensuring the structural integrity of the final material.[2][3]

Hydrosilylation: A Gateway to Functionalization and Crosslinking

Hydrosilylation is arguably the most pivotal reaction involving the vinyl groups of cyclotrisilazanes. It facilitates the addition of a silicon-hydride (Si-H) bond across the vinyl's carbon-carbon double bond, serving as a powerful tool for polymer modification, crosslinking, and the synthesis of complex molecular architectures.[1]

Mechanism and Catalysis

The reaction is most commonly catalyzed by platinum-based complexes, such as Speier's (H₂PtCl₆) and Karstedt's catalysts.[1] The widely accepted Chalk-Harrod mechanism outlines the catalytic cycle, which involves the oxidative addition of the Si-H bond to the platinum center, coordination of the vinyl group, insertion of the alkene into the Pt-H bond, and finally, reductive elimination to yield the product and regenerate the catalyst.

The reaction typically proceeds with anti-Markovnikov regioselectivity, where the silicon atom of the hydrosilane attaches to the terminal carbon of the vinyl group.[1] This selectivity is crucial for creating predictable and well-defined polymer networks.

Caption: Catalytic cycle of platinum-catalyzed hydrosilylation.

Experimental Protocol: Crosslinking of a Vinylcyclotrisilazane

This protocol describes a general procedure for crosslinking a vinyl-functionalized cyclotrisilazane with a hydrosilane crosslinking agent.

Materials:

-

Hexamethyl-trivinyl-cyclotrisilazane (Monomer)

-

1,3,5,7-tetramethylcyclotetrasiloxane (Hydrosilane crosslinker)

-

Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)

-

Anhydrous Toluene (Solvent)

-

Schlenk flask, magnetic stirrer, heating mantle, inert atmosphere (N₂ or Ar)

Procedure:

-

Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

-

Reagent Addition: In the flask, dissolve the hexamethyl-trivinyl-cyclotrisilazane in anhydrous toluene.

-

Catalyst Introduction: Add Karstedt's catalyst (typically 5-10 ppm) to the stirred solution and allow it to mix for 5 minutes.

-

Crosslinker Addition: Slowly add the hydrosilane crosslinking agent dropwise to the solution. An exotherm may be observed.

-

Reaction: Gently heat the mixture to 60-80°C and monitor the reaction's progress by observing the increase in viscosity. The disappearance of Si-H stretching bands (~2100-2200 cm⁻¹) and C=C stretching bands (~1600 cm⁻¹) can be tracked using FT-IR spectroscopy.

-

Workup: Once the desired viscosity is achieved or the reaction is complete, the solvent can be removed under vacuum to yield the cross-linked polysilazane resin.

Causality: The choice of a platinum catalyst like Karstedt's is due to its high activity and solubility in organic media. The reaction is performed under an inert atmosphere to prevent oxidation of the catalyst and potential side reactions with moisture. The gradual addition of the crosslinker helps to control the exothermic nature of the reaction and prevent uncontrolled gelation.

Polymerization and Curing of Vinyl Groups

The vinyl groups on cyclotrisilazanes can undergo polymerization, which is a critical step in increasing the molecular weight and crosslink density of the preceramic polymer.[2] This process, often referred to as curing, transforms the liquid monomer into a solid, processable material.[2][4]

Radical Polymerization

Radical polymerization can be initiated using standard radical initiators like 2,2′-azoisobutyronitrile (AIBN) or benzoyl peroxide. The process involves the typical steps of initiation, propagation, and termination. This method is effective for creating highly cross-linked networks at relatively low temperatures. The polymerization of 1,1-disubstituted 2-vinylcyclopropanes, for instance, results in polymers with 1,5-ring-opened units.[5]

Thermal Curing

Heating vinyl-substituted cyclotrisilazanes, typically in the range of 100-300°C, can induce thermal polymerization of the vinyl groups even without an initiator.[2] This process is vital for the pre-pyrolysis shaping of ceramic components. During heating, the vinyl groups react to form a cross-linked, infusible solid, which helps to maintain the component's shape and maximize the ceramic yield during subsequent pyrolysis.

Caption: Workflow for the polymerization of vinylcyclotrisilazanes.

Pyrolysis: The Transformation to SiCN Ceramics

The ultimate application for many vinyl-functionalized cyclotrisilazanes is their conversion into silicon carbonitride (SiCN) ceramics through pyrolysis.[3] This high-temperature process involves the controlled thermal decomposition of the cross-linked polymer in an inert atmosphere. The presence of vinyl groups is advantageous as their prior crosslinking minimizes the loss of volatile low-molecular-weight species, leading to higher ceramic yields (often 60-80%).[2]

Stages of Pyrolytic Conversion

The transformation from polymer to ceramic is a multi-stage process characterized by specific chemical events and mass loss.[3][6]

| Temperature Range | Key Events & Transformations | Evolved Gaseous Byproducts |

| 100–400°C | Further crosslinking of residual functional groups (e.g., vinyl, Si-H, N-H). Conversion of the polymer from a fusible solid to an infusible thermoset.[2] | Hydrogen (H₂), Ammonia (NH₃) |

| 400–700°C | Onset of organic group decomposition. Cleavage of Si-C, C-H, and C-C bonds. This is the primary mass-loss stage.[3][6] | Methane (CH₄), other small hydrocarbons |

| 700–1200°C | Formation of a stable, three-dimensional amorphous SiCN ceramic network. Densification of the material occurs.[2] | Primarily H₂ |

| >1200°C | Potential crystallization of the amorphous network into phases like silicon nitride (Si₃N₄) and silicon carbide (SiC).[3] | - |

Experimental Protocol: Pyrolysis of a Cured Polysilazane

This protocol provides a general method for the pyrolysis of a cured polysilazane sample to produce a SiCN ceramic.

Materials:

-

Cured (cross-linked) polysilazane sample

-

Tube furnace with programmable temperature controller

-

Alumina or quartz tube and boat

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Sample Preparation: Place the cured polysilazane sample into an alumina boat.

-

Furnace Setup: Insert the boat into the center of the tube furnace. Seal the furnace and purge thoroughly with an inert gas (e.g., nitrogen) for at least 30 minutes to remove all oxygen. Maintain a slow, constant flow of the inert gas throughout the process.

-

Heating Ramp 1 (Curing/Crosslinking): Program the furnace to heat slowly (e.g., 1-5°C/min) to an intermediate temperature of ~300°C and hold for 1-2 hours to ensure complete crosslinking.

-

Heating Ramp 2 (Pyrolysis): Increase the temperature at a rate of 5-10°C/min to the final pyrolysis temperature, typically 1000-1200°C.

-

Dwell Time: Hold the sample at the peak temperature for 2-4 hours to allow for complete conversion to the amorphous ceramic state.

-

Cooling: Turn off the furnace and allow it to cool naturally to room temperature under the inert gas flow.

-

Sample Recovery: Once cooled, carefully remove the black, glassy ceramic product.

Self-Validation: The success of the pyrolysis is validated by the high ceramic yield (calculated as [final ceramic mass / initial polymer mass] x 100%) and the properties of the resulting material. The product should be a hard, black, and solid ceramic. Characterization via elemental analysis can confirm the Si, C, and N content.

Caption: Stepwise conversion of a polysilazane precursor to SiCN ceramic.

Conclusion and Future Outlook

The vinyl groups appended to cyclotrisilazane rings are not mere substituents; they are the functional heart of these molecules, enabling their transformation into a vast array of materials. Through reactions like hydrosilylation and polymerization, these precursors can be tailored to form intricate polymer networks. Subsequent pyrolysis provides a reliable route to advanced SiCN ceramics with applications in high-temperature coatings, composite matrices, and electronic materials. The continued study of the nuanced reactivity of these vinyl groups, including the development of more efficient and selective catalysts, will undoubtedly pave the way for the next generation of silicon-based materials with precisely engineered properties.

References

-

Polysilazane - Wikipedia. Wikipedia. [Link]

-

Vinyl silanes offer a regio- and stereoselective route to alkenes. ChemTube3D. [Link]

-

Pyrolysis of Polyvinylsilazane Precursors to Silicon Carbonitride. ResearchGate. [Link]

-

Neighbouring group participation by the vinyl group in reactions of sterically-hindered organosilicon compounds. Royal Society of Chemistry. [Link]

-

Pyrolysis of ceramic precursor derived from UV curable thiol-vinyl containing silizane. ResearchGate. [Link]

-

Vinylsilane synthesis. Organic Chemistry Portal. [Link]

-

Preceramic Polymer Pyrolysis. I. Pyrolytic Properties of Polysilazanes. Defense Technical Information Center. [Link]

-

Pyrolysis and degradation kinetics of uv cured multi thiol- Vinyl silizane preceramic. ResearchGate. [Link]

-

The Chemistry of Vinyl Silicone Oil: Reactive Groups and Applications. XJY Silicones. [Link]

-

B(C6F5)3-Catalyzed Hydrosilylation of Vinylcyclopropanes. ResearchGate. [Link]

-

B(C6F5)3-Catalyzed Hydrosilylation of Vinylcyclopropanes. PubMed. [Link]

-

Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. National Institutes of Health. [Link]

-

Synthesis and Radical Polymerization of 2-Vinylcyclopropanes. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation behavior of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane, a key organosilicon preceramic polymer. This document is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing or investigating this compound for applications in advanced ceramics, coatings, and high-temperature materials. The guide delves into the fundamental chemical transformations that occur upon thermal treatment, the analytical methodologies for characterizing these processes, and the mechanistic insights that govern its conversion from a molecular precursor to a robust ceramic material.

Introduction: The Pivotal Role of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane in Advanced Materials

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane, a versatile silazane compound, serves as a critical building block in the synthesis of advanced materials, particularly polymer-derived ceramics (PDCs).[1] Its unique molecular architecture, featuring a cyclotrisilazane ring functionalized with both methyl and vinyl groups, imparts a combination of thermal stability and reactivity essential for its role as a preceramic polymer.[1][2] The vinyl groups, in particular, are instrumental in facilitating crosslinking reactions, a crucial step for achieving high ceramic yields upon pyrolysis.[3]

The controlled thermal degradation, or pyrolysis, of this organosilicon precursor leads to the formation of silicon carbonitride (SiCN) ceramics.[1] These materials are renowned for their exceptional properties, including high-temperature stability, mechanical strength, and resistance to oxidation and chemical corrosion, making them suitable for applications in aerospace, electronics, and catalysis.[4]

This guide will explore the intricate processes that govern the thermal decomposition of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane, providing a detailed examination of the underlying chemical mechanisms and the analytical techniques employed to elucidate them.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane is paramount for its effective application and for interpreting its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁N₃Si₃ | [5] |

| Molecular Weight | 255.54 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 65-67 °C at 1 mmHg | N/A |

| Density | 0.96 g/mL at 25 °C | N/A |

The Thermal Degradation Pathway: A Multi-Stage Transformation

The conversion of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane from a liquid monomer to a robust ceramic is a complex, multi-stage process that is carefully controlled by temperature. The following sections delineate the key stages of this transformation.

Stage 1: Initial Crosslinking (Approx. 150-400 °C)

The initial heating phase is characterized by thermally induced crosslinking reactions, primarily involving the vinyl groups. This process is critical as it transforms the low-molecular-weight cyclotrisilazane into a non-volatile, infusible three-dimensional network. This crosslinking is essential to prevent the volatilization of the precursor at higher temperatures, thereby maximizing the ceramic yield.[3] The primary mechanism is the free-radical polymerization of the vinyl moieties.

Stage 2: Organic-to-Inorganic Transition (Approx. 400-800 °C)

As the temperature increases, the crosslinked polysilazane network undergoes a significant transformation. This stage involves the cleavage of Si-C and C-H bonds, leading to the evolution of volatile organic compounds (VOCs).[6][7][8] The primary gaseous byproducts include methane (from the methyl groups) and various hydrocarbons resulting from the decomposition of the vinyl group remnants.[9][10]

Simultaneously, redistribution reactions involving Si-N and Si-C bonds begin to occur, laying the foundation for the amorphous ceramic network.[1] Solid-state NMR studies on similar systems have shown that at these temperatures, the final composition of the silicon-based network and the segregation of a free carbon phase are largely established.[1]

Stage 3: Ceramization and Densification (Above 800 °C)

Above 800 °C, the material is considered a true ceramic. The amorphous SiCN network continues to evolve, with further release of hydrogen and methane, leading to densification of the material.[4] At even higher temperatures (typically above 1400 °C), the amorphous SiCN can undergo crystallization to form nanodomains of silicon nitride (Si₃N₄) and silicon carbide (SiC) within the amorphous matrix.[1]

// Nodes Monomer [label="2,4,6-Trimethyl-2,4,6-\ntrivinylcyclotrisilazane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crosslinked_Polymer [label="Crosslinked Polysilazane\n(Infusible Network)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Organic_Inorganic_Hybrid [label="Organic-Inorganic Hybrid\n(Amorphous SiCN with C-H, Si-CH₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Amorphous_Ceramic [label="Amorphous SiCN Ceramic\n(Densified Network)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crystalline_Ceramic [label="Crystalline Si₃N₄/SiC\nNanocomposite", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Monomer -> Crosslinked_Polymer [label=" 150-400 °C \n Vinyl Polymerization "]; Crosslinked_Polymer -> Organic_Inorganic_Hybrid [label=" 400-800 °C \n Bond Cleavage & Gas Evolution \n (CH₄, H₂, Hydrocarbons) "]; Organic_Inorganic_Hybrid -> Amorphous_Ceramic [label=" > 800 °C \n Densification & Further Gas Release "]; Amorphous_Ceramic -> Crystalline_Ceramic [label=" > 1400 °C \n Crystallization "]; } } Caption: Thermal degradation pathway.

Experimental Protocols for Thermal Analysis

A suite of analytical techniques is employed to comprehensively characterize the thermal stability and degradation of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and quantify the mass loss of the material as a function of temperature.[11][12][13]

Instrumentation: A thermogravimetric analyzer.

Protocol:

-

Accurately weigh 5-10 mg of the 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane sample into a ceramic (e.g., alumina) crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

Heat the sample from ambient temperature to 1000 °C at a controlled heating rate (e.g., 10 °C/min).

-

Continuously monitor and record the sample mass as a function of temperature.

-

The resulting TGA curve will show the onset of decomposition, the temperature ranges of different degradation stages, and the final ceramic yield.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the heat flow associated with these events.

Instrumentation: A differential scanning calorimeter.

Protocol:

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

A typical DSC scan for a preceramic polymer would involve heating to observe crosslinking exotherms.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

Objective: To identify the chemical composition of the volatile products released during thermal decomposition.[14][15]

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

Protocol:

-

Perform a TGA experiment as described in section 4.1.

-

The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for analysis.

-

The MS will provide mass-to-charge ratios of the evolved species, allowing for their identification.

-

The FTIR will provide infrared spectra of the evolved gases, enabling the identification of functional groups and specific molecules.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the structural evolution of the solid residue at different stages of pyrolysis.[16][17][18]

Instrumentation: A solid-state NMR spectrometer.

Protocol:

-

Pyrolyze samples of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane to different temperatures (e.g., 400 °C, 800 °C, 1200 °C) under an inert atmosphere.

-

Pack the resulting solid residues into NMR rotors.

-

Acquire solid-state ¹³C and ²⁹Si NMR spectra.

-

The ²⁹Si NMR spectra will provide information on the local silicon environments (e.g., SiNₓC₄₋ₓ), while the ¹³C NMR will help to distinguish between carbon in the ceramic network and free carbon.[1]

// Nodes Sample [label="2,4,6-Trimethyl-2,4,6-\ntrivinylcyclotrisilazane", fillcolor="#F1F3F4", fontcolor="#202124"]; TGA [label="Thermogravimetric Analysis (TGA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSC [label="Differential Scanning\nCalorimetry (DSC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGA [label="Evolved Gas Analysis\n(TGA-MS/FTIR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="Solid-State NMR\n(¹³C, ²⁹Si)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Mass_Loss [label="Mass Loss vs. Temperature\n(Ceramic Yield)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Thermal_Transitions [label="Thermal Transitions\n(Crosslinking Exotherm)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Volatile_Products [label="Identification of Evolved Gases\n(CH₄, H₂, etc.)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Solid_Structure [label="Structural Evolution of Residue\n(Si-N, Si-C bonding)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Sample -> TGA; Sample -> DSC; Sample -> EGA; Sample -> NMR;

TGA -> Mass_Loss; DSC -> Thermal_Transitions; EGA -> Volatile_Products; NMR -> Solid_Structure; } } Caption: Experimental workflow for thermal analysis.

Kinetic Analysis of Thermal Degradation

The Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods are commonly used model-free approaches that do not require prior knowledge of the reaction mechanism. These methods involve analyzing TGA data from experiments conducted at different heating rates to calculate the activation energy as a function of the extent of conversion.

Conclusion and Future Perspectives

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane stands as a pivotal precursor for the synthesis of advanced SiCN ceramics. Its thermal degradation is a sophisticated process involving initial vinyl-group-mediated crosslinking, followed by a gradual organic-to-inorganic transition, and culminating in the formation of a dense, amorphous ceramic network. A thorough understanding of these thermal events, elucidated through a combination of analytical techniques such as TGA, DSC, EGA, and solid-state NMR, is indispensable for tailoring the processing conditions to achieve desired ceramic properties.

Future research should focus on obtaining precise kinetic models for the thermal decomposition of this specific cyclotrisilazane to enable more accurate predictions of its behavior during pyrolysis. Furthermore, in-situ spectroscopic studies during the thermal treatment would provide real-time insights into the complex chemical transformations, paving the way for the rational design of next-generation preceramic polymers and high-performance ceramic materials.

References

-

García-Garrido, C., Sánchez-Jiménez, P., Pérez-Maqueda, L. A., Perejón, A., & Criado, J. M. (2016). Combined TGA-MS kinetic analysis of multistep processes. Thermal decomposition and ceramification of polysilazane and polysiloxane preceramic polymers. Physical Chemistry Chemical Physics, 18(34), 23835–23845. [Link]

-

Blum, Y. D., Schwartz, K. B., & Laine, R. M. (1987). Preceramic Polymer Pyrolysis. I. Pyrolytic Properties of Polysilazanes. DTIC. [Link]

-

Wang, F., Song, Y., Zhang, C., & Feng, C. (2013). Pyrolysis and degradation kinetics of uv cured multi thiol- Vinyl silizane preceramic. ResearchGate. [Link]

-

Gerbaud, G., Pirlot, C., Galiano, F., & Babonneau, F. (1997). Pyrolysis chemistry of polysilazane precursors to silicon carbonitride. Part 2.-Solid-state NMR of the pyrolytic residues. Semantic Scholar. [Link]

-

Wang, F., Song, Y., Zhang, C., & Feng, C. (2012). Pyrolysis of ceramic precursor derived from UV curable thiol-vinyl containing silizane. ResearchGate. [Link]

-

Baláž, M., Ficeri, T., & Balážová, Ľ. (2007). Thermal analysis study of polymer-to-ceramic conversion of organosilicon precursors. Journal of Thermal Analysis and Calorimetry, 88(2), 411–416. [Link]

-

Key, T. S., Patel, D. K., & Cinibulk, M. K. (2025). Theoretical Kinetic Modeling of Preceramic Polymer Pyrolysis to Silicon Carbide. ChemRxiv. [Link]

-

Key, T., Patel, D. K., & Cinibulk, M. (2021). Modeling the Pyrolysis of Preceramic Polymers: A Kinetic Study of the Polycarbosilane SMP-10. Semantic Scholar. [Link]

-

Bernard, S., et al. (2018). Crosslinking chemistry of poly(vinylmethyl-co-methyl)silazanes toward low-temperature formable preceramic polymers as precursors of functional aluminium-modified Si–C–N ceramics. Dalton Transactions, 47(36), 12536–12548. [Link]

-

The ATR-FTIR spectra of poly(vinyl)silazane (Durazane 1800) and synthesized Du1800-Pd precursor. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Vinyl polysilazane based photo-curable resin derived ceramics manufactured by digital light processing with Al flake as the active filler | Request PDF. (2025). ResearchGate. [Link]

-

Camino, G., Lomakin, S. M., & Lazzari, M. (2001). Polydimethylsiloxane Thermal Degradation Part 1. Kinetic Aspects. Polymer, 42(6), 2395–2402. [Link]

-

An NMR Study of the Step by Step Pyrolysis of a Polysilazane Precursor of Silicon Nitride. (n.d.). datapdf.com. [Link]

- Room temperature cured vinyl silazane compositions. (2014).

-

Solid-state NMR studies on precursor derived Si-B-C-N and B-C-N ceramics. (n.d.). ResearchGate. [Link]

-

Impacts of Vinyl Group on the Diffusion and Thermal Properties of Branched Silicon-Containing Arylacetylene Resins by Molecular Dynamics Simulations. (2024). MDPI. [Link]

-

Polysilazane. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Comparison of Pyrolysis and Combustion Processes of Vinyl Floor Panels Using Thermogravimetric Analysis (TG-FTIR) in Terms of the Circular Economy. (2022). MDPI. [Link]

-

Compositions of volatile organic compounds emitted from natural and synthetic polymers. (2018). ResearchGate. [Link]

-